Ethyl 2-(2-ethoxyphenyl)ethanimidate
Description
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Properties
CAS No. |
146646-89-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.273 |
IUPAC Name |
ethyl 2-(2-ethoxyphenyl)ethanimidate |
InChI |
InChI=1S/C12H17NO2/c1-3-14-11-8-6-5-7-10(11)9-12(13)15-4-2/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
LMHXMONMPVQBDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CC(=N)OCC |
Synonyms |
Benzeneethanimidic acid, 2-ethoxy-, ethyl ester (9CI) |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing Ethyl 2-(2-ethoxyphenyl)ethanimidate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a carbamoyl chloride derivative (e.g., 2-ethoxyphenyl-substituted carbamoyl chloride) with ethanol under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Solvent : Use aprotic solvents like dichloromethane or THF to stabilize intermediates .
- Catalysts : Anhydrous triethylamine or pyridine can neutralize HCl byproducts and accelerate reaction rates .
- Purity : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the ethoxyphenyl moiety (δ 6.8–7.4 ppm for aromatic protons) and imidate group (δ 3.4–4.2 ppm for ethoxy protons). 2D NMR (COSY, HSQC) resolves coupling patterns .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O of ethoxy group) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ with m/z matching theoretical values (±5 ppm) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-approved dust respirator if handling powdered forms .
- Engineering Controls : Conduct reactions in a fume hood with local exhaust ventilation. Install emergency showers/eyewash stations .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic environment of the 2-ethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The ethoxy group (–OCH₂CH₃) is electron-donating, activating the phenyl ring via resonance. This increases electron density at the ortho position, enhancing the electrophilicity of the adjacent imidate carbonyl carbon. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show a 30% increase in reactivity compared to non-substituted analogs. Computational modeling (DFT) can map charge distribution and predict regioselectivity .
Q. What strategies mitigate contradictions in stability data under varying pH conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal hydrolysis of the imidate group above pH 6. To resolve discrepancies:
- Controlled Experiments : Use isotopically labeled compounds (e.g., D₂O-based buffers) to track hydrolysis pathways via LC-MS .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂) and identify pH-dependent degradation products .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to minimize oxidative side reactions in neutral/basic conditions .
Q. How can researchers design experiments to evaluate the compound’s potential as a prodrug or enzyme inhibitor?
- Methodological Answer :
- Enzymatic Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values derived from dose-response curves quantify potency .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS to assess metabolic liability .
- Prodrug Activation : Simulate physiological conditions (e.g., plasma esterases) and quantify release of active metabolites using HPLC-UV .
Q. What analytical methods are suitable for detecting trace impurities or degradation products?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Detect at 254 nm .
- GC-MS : Analyze volatile degradation products (e.g., ethanol, ethoxybenzene) with a DB-5MS column and electron ionization .
- NMR Spiking : Add authentic standards of suspected impurities to confirm identity via peak overlap in ¹H NMR spectra .
Data Presentation Guidelines
- Tables : Include retention times, m/z values, and spectral assignments for reproducibility.
- Graphs : Plot kinetic data (e.g., Arrhenius plots for stability) with error bars representing triplicate measurements.
- Statistical Analysis : Apply ANOVA or t-tests (p < 0.05) to validate significance of observed trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
